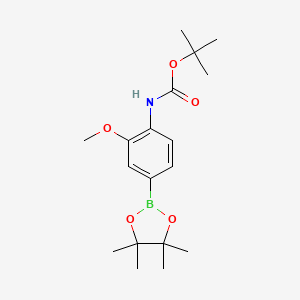

tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Nomenclature and Structural Classification

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate. Structurally, it belongs to the class of aryl boronic esters, specifically pinacol boronate esters, characterized by the 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4 and 5 positions. The molecule features a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with the boronate ester moiety. The tert-butyl carbamate group is attached to the nitrogen atom bonded to the aromatic ring, serving as a protecting group for the amine functionality. This structural arrangement classifies the compound as an aryl carbamate linked to a boronic ester, combining features of carbamates and boronate esters in a single molecule.

Chemical Registry Information and Identifiers

The compound is registered under the Chemical Abstracts Service (CAS) number 262433-02-3. Its molecular formula is C18H28BNO5, with a molecular weight of approximately 349 daltons. The compound’s canonical SMILES notation is:

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)OC

The International Chemical Identifier (InChI) string is:

InChI=1S/C18H28BNO5/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)

and the corresponding InChIKey is:

AEJFCKJZWOLDBF-UHFFFAOYSA-N

These identifiers facilitate unambiguous referencing of the compound in chemical databases such as PubChem (CID 53217256) and ChemSpace (CSSB00010195745).

Position within Boronic Acid Chemistry

Within the broader context of boronic acid chemistry, tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a member of the boronic ester subclass, specifically pinacol boronates. Boronic acids and their esters are pivotal in organic synthesis due to their ability to form reversible covalent bonds with diols and their participation in cross-coupling reactions. The pinacol boronate ester moiety confers enhanced stability and ease of handling compared to free boronic acids, making it a preferred form in synthetic applications. The presence of the carbamate protecting group on the aromatic amine further extends the compound’s synthetic versatility, allowing selective transformations and functional group compatibility. This compound exemplifies the strategic design of boronic esters for use in directed metalation and subsequent functionalization, highlighting its importance in modern synthetic methodologies.

Data Table: Key Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H28BNO5 |

| Molecular Weight | 349 g/mol |

| CAS Number | 262433-02-3 |

| IUPAC Name | tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)OC |

| InChI | InChI=1S/C18H28BNO5/... |

| InChIKey | AEJFCKJZWOLDBF-UHFFFAOYSA-N |

| LogP | 4.43 |

| Heavy Atom Count | 25 |

| Rotatable Bonds | 5 |

| Number of Rings | 2 |

| Polar Surface Area (Ų) | 66 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Detailed Research Findings

The compound’s boronate ester functionality is derived from pinacol, a diol that forms stable cyclic esters with boronic acids, enhancing the compound’s stability and reactivity in Suzuki-Miyaura cross-coupling reactions.

The tert-butyl carbamate group serves as a protecting group for the amine, providing stability during synthetic transformations and enabling selective deprotection under mild conditions.

The methoxy substituent at the ortho position relative to the boronate ester influences the electronic properties of the aromatic ring, potentially affecting reactivity and directing effects in metalation and coupling reactions.

The compound’s physicochemical parameters such as LogP (4.43) and polar surface area (66 Ų) indicate moderate lipophilicity and polarity, relevant for its solubility and interaction profile in organic synthesis.

Commercial availability from multiple suppliers with high purity (95–98%) and in various quantities facilitates its widespread use in research and development settings.

Properties

IUPAC Name |

tert-butyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-10-9-12(11-14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNAUNFQAMHASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590361 | |

| Record name | tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262433-02-3 | |

| Record name | 1,1-Dimethylethyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonylamino)-3-methoxyphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-methoxy-4-bromophenyl carbamate with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Utilizing batch reactors for the initial synthesis.

Continuous Flow Systems: Implementing continuous flow systems for more efficient and scalable production.

Automation: Employing automated systems for precise control over reaction conditions and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronic Acids: Produced through hydrolysis.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Plays a role in catalytic processes, particularly in cross-coupling reactions.

Biology

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Medicine

Diagnostic Agents: Incorporated into compounds used for diagnostic imaging.

Industry

Material Science: Used in the synthesis of materials with specific properties.

Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This process involves several key steps:

Oxidative Addition: The aryl halide reacts with the palladium catalyst.

Transmetalation: The boronic ester transfers the aryl group to the palladium complex.

Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate-functionalized arylboronates. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Analogous Boronate-Carbamate Compounds

*Similarity scores based on Tanimoto coefficients (0.0–1.0) for structural overlap .

Key Findings:

Substituent Effects: The methoxy group in the target compound increases polarity compared to methyl-substituted analogs (e.g., 0.96 similarity compound in Table 1), improving solubility in polar solvents like methanol or acetonitrile . Phenethyl spacers (e.g., CAS 1191063-31-6) reduce steric hindrance during cross-coupling, enhancing reaction yields in Pd-catalyzed systems .

Reactivity in Cross-Coupling :

- Compounds with electron-donating groups (e.g., methoxy) exhibit faster oxidative addition in Suzuki reactions compared to electron-withdrawing analogs .

- Chiral derivatives (e.g., ) enable enantioselective synthesis but require specialized catalysts .

Stability and Handling :

- tert-Butyl carbamates generally exhibit superior stability under basic conditions compared to benzyl or allyl carbamates, making them preferable for multi-step syntheses .

- Boronate esters with bulky substituents (e.g., pinacol) resist protodeboronation, critical for storage and handling .

Research and Application Insights

- Drug Development : Derivatives like the target compound are intermediates in kinase inhibitors (e.g., FAK inhibitors in ) and LSD1 antagonists (). The boronate group enables late-stage functionalization via cross-coupling .

- Material Science : Similar compounds are used in polymer synthesis, where the carbamate group acts as a protecting group for amines during polymerization .

- Analytical Challenges : HRMS and NMR data for these compounds show consistent fragmentation patterns (e.g., loss of tert-butyl group at ~56 Da), aiding in structural validation .

Biological Activity

tert-Butyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 262433-02-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on specific kinases and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₈BNO₅ with a molecular weight of 349.23 g/mol. The compound features a tert-butyl group attached to a phenyl ring containing a methoxy substituent and a dioxaborolane moiety, which is critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of various kinases, particularly GSK-3β and IKK-β. These kinases are involved in several cellular processes including inflammation and cell survival.

Inhibitory Activity Against Kinases

The compound has demonstrated significant inhibitory activity against GSK-3β with IC₅₀ values ranging from 10 to 1314 nM across different derivatives. The presence of specific substituents on the phenyl ring influences this activity:

| Compound Substituent | IC₅₀ (nM) | Activity Level |

|---|---|---|

| Isopropyl | 10 | High |

| Cyclopropyl | 40 | Moderate |

| Cyclobutyl | 50 | Moderate |

| Methyl | 1314 | Low |

This table illustrates how structural modifications can enhance or diminish kinase inhibitory effects.

Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. Specifically:

- NO Levels : Significant reduction at concentrations of 1 µM.

- Cytokine Levels : Decreased interleukin (IL)-6 levels without affecting tumor necrosis factor-alpha (TNF-α).

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various cellular models:

- Cell Viability Assays : In HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells, compounds related to tert-butyl carbamate showed no significant decrease in cell viability at concentrations up to 10 µM. This indicates favorable safety profiles for further development.

- Cytotoxicity Evaluation : The cytotoxic effects were assessed at multiple concentrations (0.1 to 100 µM), revealing that most derivatives did not compromise cell viability significantly at lower concentrations.

- Therapeutic Implications : The ability to inhibit key kinases associated with neurodegenerative diseases positions this compound as a candidate for further investigation in drug development pipelines targeting conditions like Alzheimer's disease.

Q & A

Q. How to mitigate missing toxicological data in safety assessments?

- Risk management :

- Default precautions : Assume acute toxicity (LD50 <500 mg/kg) and implement ALARA (As Low As Reasonably Achievable) exposure limits .

- In vitro testing : Conduct MTT assays on cell lines (e.g., HEK293) to estimate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.